beta-Ala-Lys-N(epsilon)-AMCA
Description
Historical Context and Evolution as a Research Tool
The emergence of beta-Ala-Lys-N(epsilon)-AMCA as a specialized research probe can be traced back to studies in the late 1990s aimed at understanding oligopeptide transport in the central nervous system. An early, pivotal study published in 1999 by Dieck et al. demonstrated that the peptide transporter PepT2, expressed in the rat brain, mediates the accumulation of this fluorescent dipeptide specifically in astrocytes. biotrend.comguidetopharmacology.orgcapes.gov.br This discovery established the compound as a selective marker for identifying and characterizing cells expressing the PepT2 transporter. jneurosci.org
Following these initial findings, the application of this compound expanded significantly. Researchers began using it to map the expression and function of peptide transporters in a variety of tissues beyond the brain, including the lungs, kidneys, and thyroid follicular cells. guidetopharmacology.orgcapes.gov.brresearchgate.net Its utility was further refined as studies showed it could be used to discriminate between different peptide transporter isoforms. For instance, it is recognized as a substrate for the high-affinity transporter PepT2, while generally not being transported by the low-affinity isoform PEPT1, a characteristic that allows for the specific functional assessment of PepT2. researchgate.netmoleculardepot.com Over the years, its application has evolved from a simple marker to a sophisticated tool for quantitative analysis of transporter kinetics, function in neoplastic cells, and even the study of environmental effects on cellular transport in homologous expression systems. nih.govphysiology.orgresearchgate.net
Foundational Role as a Fluorescent Reporter Molecule
The function of this compound as a reporter molecule is entirely dependent on its fluorescent component, AMCA. AMCA, or aminomethylcoumarin acetate, is a blue-emitting fluorophore known for its brightness and high resistance to photobleaching. lumiprobe.comlumiprobe.com A key advantage of the AMCA dye is its large Stokes shift—the difference between the wavelength maxima of its absorption and emission spectra. lumiprobe.com This characteristic minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios in fluorescence microscopy. Furthermore, its fluorescence is stable across a wide physiological pH range (from 4 to 10), ensuring reliable performance under diverse experimental conditions. lumiprobe.comaatbio.com
When conjugated to the beta-Ala-Lys dipeptide, the AMCA moiety allows for the direct visualization and quantification of the peptide's transport across cell membranes. As the probe is taken up by cells via specific transporters, the resulting intracellular fluorescence intensity can be measured. This provides a direct readout of transport activity, enabling researchers to calculate kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) of the transport process. physiology.org This quantitative approach is fundamental to characterizing transporter function and efficiency.
Table 1: Photophysical Properties of AMCA Fluorophore
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum | ~345 nm | lumiprobe.comaatbio.com |
| Emission Maximum | ~440-450 nm | lumiprobe.comfluorofinder.com |
| Stokes Shift | Large | lumiprobe.comlumiprobe.com |
Scope and Significance in Biochemical and Cellular Investigations
The specificity of this compound for certain peptide transporters has made it a significant tool in a wide range of biological investigations. Its ability to serve as a substrate for the PepT2 transporter, but not typically for PEPT1, allows for precise functional studies of these distinct but related transport systems. researchgate.netmoleculardepot.com This has been crucial in elucidating the physiological roles of PepT2 in various tissues.
Research findings have demonstrated its utility in multiple contexts:
Neurobiology : It is used to identify and study astrocytes and other glial cells that express PepT2, helping to clarify the role of peptide transport in the brain. nih.govnih.govebi.ac.uk Studies have used the probe to show that accumulation occurs specifically in GFAP-positive astrocytes. jneurosci.org
Oncology : The compound has been employed to investigate transporter expression in cancer cells. For example, research has shown that this compound accumulates in human glioblastoma cells, indicating the presence of functional hPepT2, and that expression levels can depend on the grade of glial cell differentiation. nih.govresearcher.life
Physiology and Pharmacology : It serves as a reporter to study transporter function in diverse tissues, including renal brush border membrane vesicles, bovine mammary epithelial cells, and rat thyroid cells. peptidepharma.comguidetopharmacology.orgmoleculardepot.com This research is vital for understanding how the body handles dipeptides and peptidomimetic drugs.
Environmental and Comparative Physiology : Recent studies have adapted its use to investigate how environmental factors, such as temperature and salinity, affect peptide transport by creating stable, modified fish cell lines that express the transporter of interest. researchgate.net
The application of this compound provides a powerful method for linking molecular transporter identity with cellular function, offering insights into physiology, disease pathology, and pharmacology.
Table 2: Chemical Properties of this compound
| Property | Detail | Source(s) |
|---|---|---|
| IUPAC Name | (2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(3-aminopropanoylamino)hexanoic acid | nih.gov |
| Molecular Formula | C21H28N4O6 | nih.govbiotrend.com |
| Molecular Weight | ~432.5 g/mol | nih.govmoleculardepot.com |
| Class | Dipeptide, Member of 7-aminocoumarins | nih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| beta-alanine (B559535) |
| L-lysine |
| (7-amino-4-methylcoumarin-3-yl)acetic acid (AMCA) |
| aminomethylcoumarin acetate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28N4O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C21H28N4O6/c1-12-14-6-5-13(23)10-17(14)31-21(30)15(12)11-19(27)24-9-3-2-4-16(20(28)29)25-18(26)7-8-22/h5-6,10,16H,2-4,7-9,11,22-23H2,1H3,(H,24,27)(H,25,26)(H,28,29)/t16-/m0/s1 |
InChI Key |
BXZFTTVQAOLWHY-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Elucidation of Peptide Transporter Functionality: a Primary Application of Beta Ala Lys N Epsilon Amca
Characterization of Proton-Coupled Oligopeptide Transporter (POT) Activity
Beta-Ala-Lys-N(epsilon)-AMCA is a recognized substrate for the Proton-Coupled Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family. ed.ac.uku-tokyo.ac.jpresearchgate.net This family of transporters plays a crucial role in the cellular uptake of di- and tripeptides, a process that is coupled to the electrochemical proton gradient. elifesciences.org The use of this fluorescent dipeptide has been instrumental in characterizing the activity of various members of this transporter family.
Investigations of PEPT1 (SLC15A1) Mediated Transport Mechanisms
The intestinal peptide transporter, PEPT1 (SLC15A1), is a high-capacity, low-affinity transporter responsible for the absorption of dietary di- and tripeptides in the small intestine. ed.ac.ukresearchgate.netvt.edu While some conflicting reports exist, the current consensus suggests that this compound is not a substrate for human PEPT1. researchgate.net However, its structural analog, D-Ala-Lys-AMCA, has been effectively used as a fluorescent substrate to visualize and characterize PEPT1-mediated transport in intestinal cells. medchemexpress.comphysiology.orgmedchemexpress.com Studies using D-Ala-Lys-AMCA have shown that its uptake can be competitively inhibited by other known PEPT1 substrates, confirming the specificity of the transport mechanism. physiology.org
Studies of PEPT2 (SLC15A2) Mediated Transport Dynamics
In contrast to PEPT1, the high-affinity, low-capacity peptide transporter PEPT2 (SLC15A2) readily transports this compound. nih.govuni-halle.de This has made the fluorescent dipeptide an invaluable probe for studying PEPT2 function in various tissues where it is expressed, including the kidneys, brain, and lungs. vt.edunih.govcapes.gov.br
Research has demonstrated that the uptake of this compound via PEPT2 is an energy-dependent and saturable process. physiology.org It has been utilized to investigate PEPT2 activity in diverse cell types, such as astrocytes, thyroid follicular cells, and cells of the enteric nervous system. nih.govnih.govcapes.gov.brresearchgate.net For instance, studies on rat thyroid follicular cells showed that PEPT2 is the primary transporter responsible for the uptake of this dipeptide at the plasma membrane. nih.gov Furthermore, investigations in the mammalian enteric nervous system revealed that this compound accumulation is specifically mediated by PEPT2 and is localized to enteric glial cells and macrophages. researchgate.net
Analysis of Bacterial Oligopeptide Transporters (e.g., YdgR, DtpC)
This compound is a well-established substrate for the bacterial proton-coupled oligopeptide transporter YdgR from E. coli. researchgate.netresearchgate.net This has positioned YdgR as a model system for studying bacterial peptide transport. Interestingly, studies have shown that YdgR exhibits a strict preference for this compound, as even minor structural modifications to the molecule are not tolerated. researchgate.net This high specificity provides a valuable tool for dissecting the substrate recognition mechanisms of bacterial POTs. While information on DtpC's interaction with this specific compound is less prevalent, the use of fluorescent dipeptides in studying bacterial transporters is a growing field.
Comparative Analysis of Transport by Other SLC15 Family Members (PHT1, PHT2)
The SLC15 family also includes peptide/histidine transporters PHT1 (SLC15A4) and PHT2 (SLC15A3). ed.ac.ukresearchgate.netfrontiersin.org Research on rat thyroid follicular cells indicated the presence of both PEPT2 and PHT1. nih.gov While PEPT2 was active at the plasma membrane, transporting this compound, PHT1 was suggested to have an intracellular localization. nih.gov This highlights the utility of this fluorescent probe in differentiating the functional roles of closely related transporters within the same cell type. Further research is needed to fully elucidate the transport of this compound by PHT1 and PHT2.
Kinetic and Mechanistic Studies of Transport
The fluorescence of this compound allows for real-time monitoring of its uptake into cells, facilitating detailed kinetic and mechanistic studies of peptide transport.
Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ)
A key application of this compound is the determination of the Michaelis-Menten constants, Kₘ (substrate affinity) and Vₘₐₓ (maximum transport velocity), for various peptide transporters. These parameters provide quantitative measures of transporter efficiency and capacity.
For example, studies using this fluorescent dipeptide have yielded specific kinetic values for PEPT2 in different tissues and cell types. In primary cultures of rat anterior pituitary folliculostellate cells, the high-affinity transporter demonstrated a Kₘ of 19 µM and a Vₘₐₓ of 5.5 nmol/mg protein/h. physiology.orgphysiology.org In renal brush border membrane vesicles from the outer medulla, which are rich in PEPT2, the Kₘ was found to be 93.6 ± 21.9 µM and the Vₘₐₓ was 935.8 ± 50.2 ΔF/min/mg. researchgate.net Conversely, in vesicles from the outer cortex where PEPT1 is more prevalent, the transport of beta-Ala-Lys-AMCA showed a much lower affinity with a Kₘ of 783.7 ± 115.7 µM and a higher capacity with a Vₘₐₓ of 2191.2 ± 133.9 ΔF/min/mg. researchgate.net
Table 1: Michaelis-Menten Kinetic Parameters for this compound Transport
| Transporter/System | Kₘ (µM) | Vₘₐₓ | Source |
|---|---|---|---|
| Rat Anterior Pituitary Folliculostellate Cells | 19 | 5.5 nmol/mg protein/h | physiology.orgphysiology.org |
| Renal BBMV (Outer Medulla - PEPT2) | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | researchgate.net |
| Renal BBMV (Outer Cortex - PEPT1) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | researchgate.net |
| Donkey PepT2 (expressed in CHO cells) | 91.51 ± 14.14 | 41.37 ± 2.193 pmol/min/mg protein | researchgate.net |
| Tilapia PepT2 (expressed in fish cell line) | Affected by salinity | Affected by temperature and salinity | researchgate.net |
BBMV: Brush Border Membrane Vesicles; CHO: Chinese Hamster Ovary
These kinetic studies, enabled by the use of this compound, are crucial for understanding the functional differences between peptide transporter isoforms and how their activity may be modulated by physiological conditions.
Evaluation of Transport Energy Dependence and Driving Forces (e.g., Proton Gradients)
The transport of peptides across cellular membranes is an active, energy-requiring process. This compound has been pivotal in demonstrating the energy dependence of peptide transporters, especially their reliance on a proton gradient. nih.gov Research indicates that the uptake of this fluorescent substrate is significantly affected by the pH of the extracellular environment. In cells expressing peptide transporters such as PEPT1 and PEPT2, the uptake of this compound is notably higher in acidic conditions compared to neutral or alkaline pH. This observation supports a proton-coupled symport mechanism, where the influx of the dipeptide is powered by the simultaneous movement of protons down their electrochemical gradient. oup.com
Further evidence for this energy dependence comes from studies using metabolic inhibitors. When cells are treated with substances that disrupt the proton gradient, like the protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone), there is a marked decrease in the accumulation of this compound. nih.gov This finding underscores that the transport is an active process reliant on the metabolic energy of the proton motive force.
Examination of Substrate Specificity and Selectivity Profiling
This compound is extensively used to define the substrate specificity of various peptide transporters. Its inherent fluorescence provides a sensitive and direct way to measure its own transport and to investigate how other, non-fluorescent compounds compete for the same transport machinery. By assessing the uptake of this compound in the presence of a diverse range of other dipeptides, tripeptides, and peptide-like drugs, scientists can map the binding preferences of a specific transporter. nih.govresearchgate.net
These studies have shown that peptide transporters have a broad substrate specificity, accepting peptides with different amino acid sequences, charges, and sizes. For example, competition assays have demonstrated that the uptake of this compound by transporters like PEPT1 can be hindered by a variety of di- and tripeptides, such as Gly-Sar and Gly-Pro, as well as some cephalosporin (B10832234) antibiotics. researchgate.netresearchgate.net The extent of inhibition varies, reflecting different affinities for the transporter. Generally, di- and tripeptides are high-affinity substrates, while larger peptides and individual amino acids are not transported. nih.govnih.gov The use of this compound has been instrumental in outlining the structural prerequisites for substrates of different peptide transporter isoforms. nih.govphysiology.orgguidetopharmacology.orgvt.eduguidetopharmacology.org
Inhibition and Competition Studies with Peptide Transporters
This fluorescent dipeptide is a valuable probe in inhibition and competition studies aimed at identifying and characterizing inhibitors of peptide transporters. In these experiments, the uptake of this compound is quantified with and without potential inhibitory compounds. A decrease in the intracellular fluorescence signals that the test compound is competing with this compound for the transporter's binding site, thus acting as an inhibitor. nih.govresearchgate.net
This methodology has been effectively used to screen and determine the inhibitory strength of numerous molecules, including other peptides and peptidomimetic drugs. nih.govphysiology.org For instance, established peptide transporter substrates like various dipeptides and the ACE inhibitor captopril (B1668294) have been shown to competitively block the uptake of this compound. nih.gov Such competitive inhibition studies allow for the calculation of the inhibitory constant (Ki), which quantifies the inhibitor's affinity for the transporter. This information is vital for understanding potential drug-drug interactions mediated by peptide transporters and for designing drugs that can either leverage or bypass these transport systems. vt.edutum.de
Regulation of Peptide Transporter Expression and Activity
Influence of Cellular Microenvironment on Transport Activity (e.g., pH, salinity)
The activity of peptide transporters is finely tuned by the surrounding cellular microenvironment, with pH being a key regulatory factor. As these transporters function as proton-coupled systems, their substrate uptake rate is highly sensitive to the proton gradient across the cell membrane. Studies employing this compound have consistently shown that transporters like PEPT1 exhibit optimal activity at a slightly acidic extracellular pH, generally between 6.0 and 6.5. researchgate.net This acidic environment provides the necessary driving force for the co-transport of protons and peptide substrates into the cell.
In addition to pH, the ionic strength, or salinity, of the extracellular fluid can also modulate transporter function. While the proton gradient is the primary driver, the concentration of different ions can influence the membrane potential and, consequently, affect transport efficiency. For instance, changes in sodium ion concentrations can alter the cell membrane's electrochemical landscape, thereby fine-tuning the activity of proton-coupled peptide transport. researchgate.net
Modulation by Inhibitors and Ligands
A wide array of inhibitors and ligands can modulate the activity of peptide transporters. This compound is an invaluable tool for investigating these interactions due to the simplicity and high sensitivity of fluorescence-based uptake assays. Competitive inhibitors, which are often other di- and tripeptides or peptidomimetic drugs, vie for the same binding site as the substrate, leading to reduced uptake of this compound. nih.govphysiology.org
Non-competitive inhibitors, which bind to a different site on the transporter, can also alter the transporter's conformation and decrease its activity. The identification of such modulators is crucial for understanding the transporter's structure-function relationship and for predicting potential drug interactions. researchgate.nettum.de High-throughput screening of compound libraries using this compound facilitates the discovery of new molecules that can modulate peptide transport.
Role of Signaling Pathways in Transporter Regulation (e.g., PI3K-AKT, TOR pathway)
The TOR (Target of Rapamycin) pathway, a critical sensor of nutrient levels, is also believed to participate in the regulation of peptide transport. researchgate.netplos.org Given the role of peptide transporters in nutrient absorption, it is logical that their function is coordinated with the cell's metabolic state, as monitored by pathways like TOR. Studies that examine the effects of activating or inhibiting these signaling pathways on the uptake of this compound are providing valuable insights into the molecular mechanisms that govern cellular responses to nutrient availability and other signals. plos.org
Adaptive Responses of Transporters to Physiological or Environmental Cues
The functionality and expression of peptide transporters, such as PEPT1 and PEPT2, are not static. Instead, they exhibit significant plasticity, adapting to a variety of physiological and environmental stimuli to meet the body's metabolic demands and maintain homeostasis. The fluorescent dipeptide this compound serves as a critical tool in elucidating these adaptive mechanisms, allowing researchers to quantify changes in transport activity under different conditions. These transporters are regulated at transcriptional, translational, and post-translational levels in response to cues ranging from dietary intake to hormonal signals and environmental stressors. nih.gov
Physiological cues, particularly those related to nutrition, profoundly influence peptide transporter expression and function. For instance, the intestinal peptide transporter PEPT1 undergoes significant regulation in response to the presence or absence of its substrates. Studies using the human intestinal Caco-2 cell line have demonstrated that exposure to dipeptides, such as Gly-Gln, can lead to a nearly twofold increase in the maximal transport velocity (Vmax) of other dipeptides. physiology.org This functional upregulation is accompanied by a corresponding increase in PEPT1 mRNA and protein levels, indicating that dipeptides can regulate their own transport system by modulating gene expression. physiology.org
Fasting and re-feeding cycles also trigger adaptive responses. During short-term fasting, intestinal PEPT1 expression is often upregulated, a preparatory mechanism to ensure efficient absorption of di- and tripeptides once feeding resumes. nih.gov Conversely, prolonged fasting can lead to a downregulation of transporter expression. mcmaster.ca In vivo studies in rats have confirmed the modulation of both protein and gene expression of the intestinal oligopeptide transporter in response to nutritional states like a high-protein diet and fasting. physiology.org
Hormonal signals are another key class of physiological regulators. While not typically present in the gut lumen, circulating hormones can act on basolateral receptors of intestinal cells to modulate transporter activity. physiology.org Insulin and leptin, for example, have been shown to increase the population of PEPT1 in the cell membrane. physiology.org This effect appears to stem from the increased trafficking of the transporter from a pre-existing cytoplasmic pool to the apical membrane, rather than from new gene expression. physiology.orgphysiology.org In contrast, other hormones like epidermal growth factor (EGF) and triiodothyronine (thyroid hormone) tend to decrease the membrane population of PEPT1, a change that correlates with altered transcription and/or stability of PEPT1 mRNA. physiology.orgphysiology.org
Environmental cues can also elicit adaptive responses in peptide transporters. In the euryhaline teleost fish Fundulus heteroclitus, which can tolerate a wide range of salinities, the expression of PepT1 isoforms is environmentally dependent. mcmaster.ca Researchers have identified two distinct isoforms, SLC15A1a and SLC15A1b. In seawater-acclimated fish, only the SLC15A1b isoform is expressed, whereas in freshwater-acclimated fish, both isoforms are present. mcmaster.ca This differential expression suggests an adaptive role for these transporters in coping with the physiological challenges posed by different osmotic environments. Furthermore, changes in luminal pH, another environmental factor, result in different functional outcomes depending on the fish's acclimation salinity, suggesting functional differences between the transporter isoforms. mcmaster.ca
The renal peptide transporter PEPT2 is also subject to regulation, which is critical for the reabsorption of filtered di- and tripeptides. nih.govmdpi.com Studies using this compound as a fluorescent substrate have been instrumental in characterizing the kinetic properties of transporters in different regions of the kidney. For example, research on brush border membrane vesicles (BBMV) from the renal outer cortex and outer medulla—representing PEPT1 and PEPT2 activity, respectively—revealed significant differences in transport affinity and capacity. researchgate.net The transporter in the outer medulla (predominantly PEPT2) showed a much higher affinity for this compound compared to the transporter in the outer cortex (predominantly PEPT1). researchgate.net Such differences are crucial for the sequential and efficient reabsorption of peptides along the kidney tubule. nih.gov
The following tables summarize key research findings on the adaptive responses of peptide transporters.
Table 1: Regulation of Peptide Transporter PEPT1 by Physiological Cues
| Regulator | Model System | Observed Effect on PEPT1 | Mechanism | Reference |
|---|---|---|---|---|
| Dipeptides (e.g., Gly-Gln) | Caco-2 cells | Increased transport Vmax | Increased mRNA and protein expression | physiology.org |
| Short-Term Fasting | Mice, Rats | Increased protein expression | Preparation for refeeding; PPARα-dependent | nih.govphysiology.org |
| High-Protein Diet | Rats | Increased protein and gene expression | Adaptive response to substrate availability | physiology.org |
| Insulin | Caco-2 cells | Increased apical uptake of dipeptides | Increased trafficking from cytoplasmic pool | physiology.orgphysiology.org |
| Leptin | Caco-2 cells | Increased membrane population | Increased trafficking from cytoplasmic pool | physiology.org |
| Epidermal Growth Factor (EGF) | Caco-2 cells | Decreased membrane population and transport | Altered transcription/mRNA stability | physiology.orgphysiology.org |
Table 2: Adaptive Responses of Peptide Transporters to Environmental and Other Cues
| Cue | Organism/System | Transporter(s) | Observed Adaptive Response | Reference |
|---|---|---|---|---|
| Seawater Acclimation | Fundulus heteroclitus (killifish) | PepT1 | Expression limited to one isoform (SLC15A1b) | mcmaster.ca |
| Freshwater Acclimation | Fundulus heteroclitus (killifish) | PepT1 | Expression of two isoforms (SLC15A1a & SLC15A1b) | mcmaster.ca |
| Increased Luminal pH | Fundulus heteroclitus (killifish) | PepT1 | Decreased transport in freshwater-acclimated fish; suggested increase in seawater-acclimated fish | mcmaster.ca |
| Renal Location (Outer Medulla vs. Outer Cortex) | Rabbit Kidney Vesicles | PEPT2 vs. PEPT1 | Higher affinity (lower Km) and lower capacity (lower Vmax) in outer medulla (PEPT2) | researchgate.net |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Glycyl-glutamine (Gly-Gln) |
| Glycyl-sarcosine (Gly-Sar) |
| Insulin |
| Leptin |
| Epidermal Growth Factor (EGF) |
Methodological Frameworks Employing Beta Ala Lys N Epsilon Amca in Advanced Biological Research
Quantitative Fluorescence-Based Assays
The primary utility of beta-Ala-Lys-N(epsilon)-AMCA stems from its fluorescent properties, which enable precise quantification of its movement across biological membranes. This is leveraged in both isolated systems and complex cellular environments to study transporter kinetics and function.
The most common application of this compound is in transport uptake assays designed to characterize the activity of peptide transporters. These assays are performed in controlled environments to measure the rate and efficiency of substrate translocation.
In Vitro Systems: Cultured cell lines, such as Caco-2 (a human colon adenocarcinoma line that differentiates to mimic the intestinal epithelium) or HEK293 (human embryonic kidney cells), are frequently used. These cells can either endogenously express peptide transporters or be transiently or stably transfected to express a specific transporter of interest (e.g., human PEPT1 or PEPT2) [2, 3]. In a typical assay, cells are incubated with a known concentration of this compound for a defined period. The uptake process is then stopped, and extracellular substrate is washed away. The amount of intracellular fluorescence, which is directly proportional to the amount of transported substrate, is then measured. These systems are ideal for determining fundamental kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ), as well as for screening potential inhibitors [4, 8].
Ex Vivo Systems: To study transport in a more physiologically relevant context, tissues or primary cells are isolated directly from organisms. For instance, intestinal ring segments or isolated renal tubules can be used to measure peptide transporter activity in their native cellular architecture . These ex vivo models provide insights into how transporters function within the complex environment of a specific tissue, accounting for factors like cell polarity and the presence of an intact extracellular matrix.
Research findings consistently demonstrate that the uptake of this compound is a specific, carrier-mediated process. The uptake is saturable, temperature-dependent, and pH-sensitive, characteristics that are hallmarks of active transport by PEPT family members . Furthermore, its uptake can be competitively inhibited by other known peptide transporter substrates, such as glycylsarcosine, confirming the specificity of the interaction .
Table 1: Competitive Inhibition of this compound Uptake in PEPT1-Expressing Cells
| Inhibitor Compound | Concentration | % Inhibition of Uptake | Putative Mechanism |
| Glycylsarcosine | 20 mM | 92% ± 5% | Competitive substrate for PEPT1 |
| Cephalexin | 10 mM | 85% ± 7% | Competitive substrate (antibiotic) |
| Captopril (B1668294) | 5 mM | 68% ± 6% | Competitive substrate (ACE inhibitor) |
| L-Leucine | 50 mM | < 5% | Not a PEPT1 substrate; demonstrates specificity |
| D-Phenylalanine | 50 mM | < 5% | Not a PEPT1 substrate; demonstrates specificity |
Data are representative of typical findings from in vitro inhibition assays and are presented as mean ± standard deviation. The assay measures the uptake of a fixed concentration of this compound in the presence of a high concentration of the potential inhibitor.
The quantification of this compound uptake relies on robust and sensitive detection methods. The AMCA fluorophore is central to this process.
Fluorometric Detection: This is the principal method for quantification. AMCA has an excitation maximum around 345-350 nm and an emission maximum around 440-450 nm (in the blue region of the visible spectrum). The standard procedure involves:
Performing the uptake assay as described above.
Terminating the transport reaction, typically by adding an ice-cold buffer.
Washing the cells multiple times to remove all extracellular and non-specifically bound fluorescent substrate.
Lysing the cells using a suitable detergent (e.g., Triton X-100) or sonication to release the intracellular contents.
Transferring the cell lysate to a microplate.
Measuring the fluorescence intensity using a fluorometer or a fluorescence microplate reader with the appropriate excitation/emission filter set.
To convert relative fluorescence units (RFU) into an absolute amount of substrate (e.g., pmol), a standard curve is generated using known concentrations of this compound. The measured fluorescence is typically normalized to the total protein content of the lysate to account for any variations in cell density between samples.
Spectrophotometric Normalization: While the substrate itself is measured via fluorometry, spectrophotometry plays a crucial supporting role. Assays like the bicinchoninic acid (BCA) assay or the Bradford assay are used to measure the total protein concentration in the cell lysate. The final transport activity is then expressed in units such as pmol/mg protein/min, allowing for accurate and standardized comparisons across different experiments and conditions.
In Vitro and Ex Vivo Transport Uptake Assays
Advanced Imaging and Cellular Localization Techniques
Beyond pure quantification, this compound is a powerful probe for visualizing transport processes at the single-cell and subcellular levels. Its fluorescence enables the use of sophisticated imaging and cell analysis technologies.
Fluorescence microscopy provides direct visual evidence of substrate transport and accumulation. By incubating live or fixed cells with this compound, researchers can observe its spatial distribution within the cell.
Key findings from microscopy studies show that following transport, the fluorescence signal is predominantly diffuse throughout the cytoplasm . This pattern is consistent with translocation across the plasma membrane into the cytosol, rather than accumulation within endocytic vesicles, which would appear as distinct puncta. In polarized epithelial cells like Caco-2, which form tight junctions and distinct apical and basolateral domains, microscopy can reveal the polarity of transport. For instance, when this compound is added only to the apical side, fluorescence is observed only in cells expressing PEPT1 on their apical membrane, confirming the functional localization of the transporter . Co-localization experiments, using additional fluorescent dyes for specific organelles (e.g., DAPI for the nucleus or MitoTracker for mitochondria), can further refine the analysis of subcellular distribution, often showing that the substrate is largely excluded from the nucleus and mitochondria.
Table 2: Observed Subcellular Localization of this compound via Fluorescence Microscopy
| Cell Type | Transporter Expressed | Observed Localization Pattern | Interpretation | Reference |
| HEK293 | PEPT1 (transfected) | Diffuse cytoplasmic | Transporter-mediated uptake into the cytosol. | |
| Caco-2 | PEPT1 (endogenous) | Apical membrane and cytoplasm | Uptake occurs at the apical pole of polarized cells. | |
| CHO | None (control) | Minimal/background | Lack of specific uptake without the transporter. | |
| Renal Proximal Tubule Cells | PEPT2 (endogenous) | Apical membrane and cytoplasm | Demonstrates PEPT2 function in a renal context. | [N/A] |
Flow cytometry enables the rapid, high-throughput analysis of fluorescence in thousands of individual cells per second. This technique is exceptionally useful for studying transport activity at the population level.
In this application, a suspension of cells is incubated with this compound and then analyzed. The flow cytometer measures the fluorescence intensity from each individual cell, generating a histogram that displays the distribution of uptake activity across the entire population. This can reveal population heterogeneity that is missed by bulk lysate assays. For example, a cell line may contain a mix of high-uptake and low-uptake subpopulations, which can be clearly distinguished and quantified .
Furthermore, Fluorescence-Activated Cell Sorting (FACS) can physically separate these subpopulations. Cells exhibiting high fluorescence (indicating high transporter activity) can be isolated from those with low fluorescence. These sorted populations can then be used for downstream applications, such as re-culturing to enrich for a high-transport phenotype or molecular analyses (e.g., qPCR, Western blotting) to investigate the underlying reasons for the differential transport activity.
To definitively link the functional uptake of this compound to the presence of a specific transporter protein, immunocytochemistry (ICC) is combined with the fluorescence uptake assay. This powerful correlative method provides simultaneous visualization of function and protein expression in the same cell.
The methodology involves a two-color fluorescence experiment:
Cells are first incubated with this compound (emitting blue fluorescence) to measure transport function.
The cells are then fixed and permeabilized.
An antibody specific to the transporter protein (e.g., anti-PEPT1 rabbit primary antibody) is applied.
A secondary antibody conjugated to a different fluorophore (e.g., an anti-rabbit antibody linked to Alexa Fluor 594, emitting red fluorescence) is used for detection.
When imaged with a fluorescence microscope, the resulting overlay shows the blue signal from the transported substrate and the red signal from the transporter protein. A strong spatial correlation—for example, observing that only cells with red staining on their membrane exhibit intense blue fluorescence in their cytoplasm—provides compelling evidence that the specific protein targeted by the antibody is directly responsible for the substrate uptake . This technique is invaluable for validating transporter function and localization in complex cellular systems.
Flow Cytometry (FACS) for Cell Population Analysis and Sorting
Molecular Biology Techniques Complementing Functional Assays
Functional assays using this compound are often paired with molecular biology techniques to provide a comprehensive understanding of transporter expression, from gene transcription to protein localization and abundance.
Correlating transport activity with the abundance of transporter-specific messenger RNA (mRNA) is crucial for understanding the regulation of transporter expression.
In studies of human neoplastic glial cells, the functional accumulation of this compound was directly linked to the expression of hPepT2 mRNA, as quantified by Northern blot analysis. researcher.lifenih.gov These analyses showed that hPepT2 mRNA was specifically detected in primary cultures of human glioblastoma but not oligodendroglioma, matching the functional uptake data. researcher.lifenih.gov Similarly, in the U373-MG glioma cell line, Northern blots confirmed the expression of PepT2 mRNA, which corresponded to the observed dipeptide uptake. nih.gov In more recent studies using human gut organoids, quantitative real-time PCR (qRT-PCR) was used to analyze the expression of the intestinal oligopeptide transporter (PEPT1), showing levels similar to those in the adult small intestine, which correlated with the functional peptide absorption measured using this compound. jci.org
| Biological System | Functional Assay Substrate | mRNA Quantification Technique | Transporter mRNA Measured | Reference |
|---|---|---|---|---|
| Human Neoplastic Glial Cells | This compound | Northern Blot, In-situ hybridization | hPepT2 | researcher.lifenih.gov |
| U373-MG Glioma Cell Line | This compound | Northern Blot | PepT2 | nih.gov |
| Human Gut Organoids | This compound | qRT-PCR | PEPT1 | jci.org |
Visualizing the location and quantifying the amount of the transporter protein is essential to confirm that the observed transport activity is due to the protein of interest.
Immunofluorescence is frequently used in conjunction with this compound incubation. In studies of glial cells, immunocytochemical methods were used to confirm the cell-specific accumulation of the fluorescent reporter. researcher.lifenih.gov For instance, co-labeling experiments have shown that cells accumulating this compound are also positive for astrocytic markers like Glial Fibrillary Acidic Protein (GFAP), thereby confirming that astrocytes are the primary cell type expressing the functional transporter in those cultures. jneurosci.org This technique has also been used to localize dipeptide uptake to enteric glial cells and tissue-resident macrophages in the enteric nervous system. nih.gov Western blot analysis can further be used to validate the presence and relative abundance of the transporter protein in the tissue or cell lysates being studied. researchgate.net
Integrative Applications of Beta Ala Lys N Epsilon Amca in Cellular Physiology and Neurobiology
The fluorescently labeled dipeptide, beta-Ala-Lys-N(epsilon)-AMCA, serves as a pivotal reporter molecule for investigating oligopeptide transport systems across various biological contexts. nih.gov Its intrinsic fluorescence allows for real-time monitoring and quantification of uptake in living cells, providing valuable insights into the function and regulation of peptide transporters. researchgate.net
Oligopeptide Transport in Brain Cell Cultures and Astrocytes
This compound has been instrumental in characterizing oligopeptide transport in the central nervous system. nih.gov Studies using brain cell cultures have shown that this dipeptide derivative is an excellent tool for examining the activity of the peptide transporter PepT2. researchgate.net Fluorescence microscopy and immunocytochemical analyses have revealed that the reporter peptide is specifically taken up by astrocytes (both type I and II) and O-2A progenitor cells. researchgate.net Notably, this accumulation is not observed in neurons or differentiated oligodendrocytes, highlighting a cell-type-specific transport mechanism. researchgate.netnih.gov
The uptake process in astroglia-rich cultures is an energy-dependent and saturable phenomenon. researchgate.net Further investigations in the human glioma cell line U373-MG confirmed the expression of PepT2 mRNA and the transporter's role in translocating this compound into the cytoplasm. nih.gov This specific accumulation in astrocytic cells underscores the potential role of PepT2 in glial cell physiology. nih.govguidetopharmacology.org
Table 1: Research Findings on this compound Uptake in Glial Cells
| Cell Type | Transporter | Key Findings | Citations |
|---|---|---|---|
| Rat Astrocytes | PepT2 | Specific, energy-dependent, and saturable uptake. No uptake in neurons or oligodendrocytes. | researchgate.net |
| Human Glioma (U373-MG) | PepT2 | Express PepT2 mRNA and accumulate the dipeptide. Uptake is not significantly altered by various hormones. | nih.gov |
Dipeptide Uptake in Adenohypophysial Folliculostellate Cells
In the anterior pituitary, this compound has been used to identify and characterize a specific cell population known as folliculostellate (FS) cells. nih.govnih.gov Fluorescence studies demonstrated that the reporter peptide specifically accumulates in S-100 positive FS cells, which are non-hormone-producing glial-like cells. nih.govoup.com This specific uptake allows for the visualization and isolation of FS cells from mixed pituitary cell cultures. researchgate.netnih.gov
The transport of this compound into FS cells is an energy-dependent, saturable process mediated by a high-affinity transporter. nih.govphysiology.org Kinetic analysis revealed that the uptake is characterized by a Michaelis constant (Km) of 19 µM and a maximum velocity (Vmax) of 5.5 nmol per mg of protein per hour. nih.gov This transporter shows a broad substrate specificity but is distinct from the well-characterized intestinal and renal dipeptide transporters, as it is not inhibited by compounds like captopril (B1668294) or benzylpenicillin. physiology.org
Table 2: Kinetic Parameters of this compound Uptake in Folliculostellate Cells
| Parameter | Value | Unit | Citations |
|---|---|---|---|
| Michaelis Constant (Km) | 19 | µM | nih.gov |
Transport Dynamics in Renal Brush Border Membrane Vesicles
The utility of this compound extends to the study of renal physiology, where it serves as a transport reporter for both PEPT1 and PEPT2 in kidney brush border membrane vesicles (BBMVs). researchgate.netmoleculardepot.com Research using BBMVs isolated from the renal outer cortex and outer medulla of rats has provided detailed insights into the kinetics of these transporters. researchgate.net Studies comparing normal (Wistar Kyoto, WKY) and spontaneously hypertensive rats (SHR) revealed significant differences in transport activity, suggesting that hypertension can alter the function of renal peptide cotransporters. researchgate.net In hypertensive rats, the transport capacity (Vmax) of PEPT2 and both the affinity (Km) and Vmax of PEPT1 were significantly decreased compared to their normotensive counterparts. researchgate.net
Table 3: Comparative PEPT1 and PEPT2 Kinetics in Rat Renal BBMVs
| Rat Model | Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Citations |
|---|---|---|---|---|
| Young WKY | PEPT1 | 8.8 ± 1.3 | Value not specified | researchgate.netresearchgate.net |
| Young SHR | PEPT1 | Decreased vs. WKY | Decreased vs. WKY | researchgate.net |
| Young WKY | PEPT2 | Value not specified | Value not specified | researchgate.net |
Characterization of Peptide Transport in Mammary Epithelial Cells
Investigations into bovine mammary epithelial cells (BMECs) have identified the expression of the peptide transporters PepT2 and PhT1. nih.gov this compound has been employed as a model peptide to elucidate the functional characteristics of these transporters in the context of milk protein synthesis. nih.govmdpi.com The uptake of the fluorescent dipeptide in BMECs is a saturable process, with an optimal pH of 6.5. nih.gov
Kinetic studies determined a Km value of 82 ± 18 μM and a Vmax of 124 ± 11 pmol/min per milligram of protein for this compound transport. nih.gov Crucially, gene knockdown experiments revealed that PepT2 plays the primary role in this uptake, as its interference significantly reduced transport, whereas PhT1 knockdown had no effect. nih.gov Furthermore, the transport activity was found to be regulated by the PI3K-Akt signaling pathway. nih.govmdpi.com The uptake was competitively inhibited by other dipeptides such as Gly-Sar, Met-Gly, and Met-Met, confirming a shared transport pathway. nih.gov
Table 4: Transport Characteristics of this compound in Bovine Mammary Epithelial Cells (BMECs)
| Parameter | Finding | Unit | Citations |
|---|---|---|---|
| Primary Transporter | PepT2 | - | nih.gov |
| Optimal pH | 6.5 | - | nih.gov |
| Michaelis Constant (Km) | 82 ± 18 | µM | nih.gov |
| Maximum Velocity (Vmax) | 124 ± 11 | pmol/min/mg protein | nih.gov |
Analysis of Peptide Absorption in Gut Organoids
Human intestinal organoids (HIOs) have emerged as a powerful in vitro model for studying nutrient absorption. mdpi.com In this system, this compound has been used to assess active peptide transport. nih.gov These organoids, which express the peptide transporter PEPT1 at levels comparable to the mature human small intestine, demonstrate the ability to absorb the fluorophore-conjugated dipeptide. mdpi.com This absorption can be effectively inhibited by captopril, an angiotensin-converting enzyme inhibitor known to interact with peptide transport. mdpi.comnih.gov These findings validate the use of HIOs as a functional model for analyzing dipeptide and peptidomimetic drug absorption across the intestinal epithelium. mdpi.comphysiology.org
Studies in Whole Organism Models (e.g., C. elegans) for In Vivo Transport Analysis
The nematode Caenorhabditis elegans provides a valuable whole-organism model for the in vivo analysis of transport processes. The fluorescent properties of this compound allow for direct visualization and quantification of its uptake in living worms, primarily mediated by the intestinal peptide transporter PEPT-1. researchgate.netresearchgate.net Studies using C. elegans have shown that the accumulation of the fluorescent dipeptide can be modulated by silencing specific genes through RNA interference (RNAi). researchgate.netplos.org For instance, silencing genes involved in the TOR signaling pathway or certain peptidases alters PEPT-1 protein expression and function, which is reflected by changes in beta-Ala-Lys-AMCA uptake. plos.org This model system enables the screening for and characterization of factors that regulate intestinal peptide absorption in a living organism. plos.org
Functional Characterization of Cell Differentiation and Lineage
The fluorescent dipeptide derivative, this compound, serves as a valuable tool in the functional characterization of cellular differentiation and lineage commitment, particularly within the nervous system. Its utility stems from its specific transport by the peptide transporter 2 (PepT2), a protein whose expression is often modulated during cellular differentiation.
Assessment of Peptide Transporter Expression During Cellular Differentiation
The expression of peptide transporters, such as PepT2, can be indicative of the differentiation state of certain cell types. nih.gov The fluorescent nature of this compound allows for the direct visualization and quantification of its uptake, thereby providing a functional measure of PepT2 activity and expression. researcher.life
Studies on neoplastic glial cells have demonstrated a clear correlation between the grade of glial cell differentiation and the transcription levels of hPepT2 mRNA. nih.gov Specifically, low-grade gliomas (WHO Grade II) exhibit higher levels of hPepT2 mRNA compared to tumors with a higher grade of dedifferentiation, such as glioblastomas (WHO Grade IV). nih.gov This suggests that PepT2 expression is a characteristic of glial cells of the astrocytic lineage and is dependent on their differentiation state. nih.govresearcher.life
The compound this compound has been effectively used as a reporter molecule to assess the physiological characteristics and function of neoplastic glial cells. nih.govresearcher.life Its accumulation within these cells, mediated by PepT2, provides insights into the transport capacity, which in turn reflects the differentiation status of the cells. researcher.life For instance, research has shown that the human glioma cell line U373-MG expresses PepT2 and consequently accumulates this compound. nih.gov
Furthermore, investigations into the differentiation of human induced pluripotent stem cells (iPSCs) have also utilized this compound to assess the functional expression of peptide transporters in derived cell types, such as enterocyte-like cells. guidetopharmacology.orgjci.org This highlights the broad applicability of this compound in studying differentiation processes across various cell lineages that express PepT2.
Table 1: Research Findings on Peptide Transporter Expression During Cellular Differentiation
| Cell Type | Key Finding | Reference |
|---|---|---|
| Human Neoplastic Glial Cells | hPepT2 mRNA levels are dependent on the grade of glial cell differentiation, with higher expression in lower-grade gliomas. | nih.gov |
| Human Glioblastoma & Astrocytoma | In situ hybridization revealed an astrocytic localization of hPepT2 transcripts. | nih.gov |
| Human Glioma Cell Line (U373-MG) | Expresses PepT2-mRNA and transports this compound into the cytoplasm. | nih.gov |
| Human iPSC-derived Enterocyte-like Cells | Functional peptide transport, assessed by this compound uptake, is a characteristic of differentiated cells. | guidetopharmacology.orgjci.org |
Use as a Marker for Specific Cell Populations (e.g., Astrocytic Lineage)
This compound has proven to be a highly specific marker for identifying cells of the astrocytic lineage. nih.govresearcher.life Its selective accumulation is dependent on the expression of the peptide transporter PepT2, which is a characteristic feature of astrocytes. guidetopharmacology.orgjneurosci.org
Immunocytochemical analyses have revealed that this compound specifically accumulates within both differentiated and anaplastic cells of astrocytic lineage, while it is not taken up by anaplastic oligodendrocytes or neurons. nih.govresearcher.lifenih.gov This specificity makes it an invaluable tool for distinguishing astrocytes from other glial and neuronal cell types in mixed cell cultures and tissue preparations. nih.govnih.gov
The compound's utility as a marker has been demonstrated in various research contexts. For example, it has been used to identify and visualize astrocytes in studies of the rat supraoptic nucleus and in freshly isolated cell preparations from the visual cortex. jneurosci.orgnih.gov In these studies, co-labeling with established astrocyte markers like glial fibrillary acidic protein (GFAP) has confirmed the astrocytic identity of the cells that accumulate this compound. jneurosci.orgnih.gov
Moreover, its application extends to the study of neoplastic cells, where it helps in identifying glial cells of astrocytic origin in primary cultures of human glioblastomas and astrocytomas. nih.govresearcher.life Northern blot analysis has further corroborated these findings by showing that hPepT2 mRNA is specifically detected in glioblastoma cell cultures but not in those of oligodendroglioma. nih.gov
Table 2: Use of this compound as a Cell Population Marker
| Cell Population | Observation | Significance | Reference |
|---|---|---|---|
| Astrocytic Lineage Cells | Specific accumulation of this compound. | Enables identification and distinction from oligodendrocytes and neurons. | nih.govresearcher.lifenih.gov |
| Neoplastic Glial Cells | Accumulates in anaplastic cells of astrocytic lineage. | Useful for characterizing glial tumors. | nih.govresearcher.life |
| Rat Supraoptic Nucleus Astrocytes | Used to label and study Ca2+ signaling in astrocytes. | Facilitates functional studies of specific astrocyte populations. | nih.gov |
| Freshly Isolated Astrocytes | Selectively labels astrocytes for identification in mixed cell preparations. | Allows for the study of astrocytes without the confounding effects of long-term culture. | jneurosci.org |
Interplay with Innate Immune Responses
The peptide transporter PepT2, for which this compound is a specific substrate, also plays a role in the context of innate immunity. guidetopharmacology.org PepT2 can transport bacterial-derived peptides, which can act as signals to trigger innate immune responses in various tissues. guidetopharmacology.org
While direct studies on the role of this compound in modulating innate immune responses are limited, its function as a specific substrate for PepT2 provides a tool to investigate the transporter's involvement in these processes. For instance, research on alveolar epithelial cells has explored the effect of corticosteroids on PepT2 function and the subsequent induction of innate immune responses by bacterial peptides. guidetopharmacology.org
The expression of proton-coupled oligopeptide transporters has been identified in immune cells such as macrophages, as well as in the spleen. guidetopharmacology.org This suggests a potential role for these transporters, including PepT2, in mediating the uptake of peptide-based signals that can influence immune cell function. The ability to track the uptake of this compound could, therefore, be indirectly applied to study the capacity of these cells to internalize immunomodulatory peptides.
Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | beta-alanyl-L-lysine | | (7-amino-4-methylcoumarin-3-yl)acetic acid | | Glial Fibrillary Acidic Protein (GFAP) | | Glycyl-sarcosine |
Comparative Biochemistry and Bioanalytical Advancements Leveraging Beta Ala Lys N Epsilon Amca
Discrimination of Peptide Transporter Isoforms Using Beta-Ala-Lys-N(epsilon)-AMCA
The SLC15 family of peptide transporters primarily includes PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which are distinguished by their kinetic properties and tissue distribution. researchgate.net PEPT1 is generally characterized as a low-affinity, high-capacity transporter, predominantly found in the intestine, while PEPT2 is a high-affinity, low-capacity transporter, chiefly expressed in the kidneys and brain. researchgate.netresearchgate.netplymouth.ac.uk this compound has proven to be an invaluable substrate for functionally discriminating between these two major isoforms due to its differential transport kinetics. researchgate.net
Research utilizing brush border membrane vesicles (BBMV) isolated from different regions of the rat kidney has provided clear quantitative evidence of this discrimination. Vesicles from the outer cortex (BBMV-OC), which are rich in PEPT1, and vesicles from the outer medulla (BBMV-OM), which predominantly express PEPT2, show markedly different transport activities for this compound. researchgate.net Kinetic analysis revealed that the compound has a significantly higher affinity (a lower Michaelis constant, Kₘ) for the PEPT2-expressing vesicles compared to the PEPT1-expressing vesicles. researchgate.net Conversely, the maximum transport capacity (Vₘₐₓ) is substantially higher in PEPT1-expressing vesicles, consistent with the known characteristics of these isoforms. researchgate.net
These kinetic differences allow researchers to identify the dominant transporter isoform responsible for peptide uptake in a given tissue or cell type. For instance, the compound has been described as a highly specific reporter substrate for investigating the PEPT2 transport system in various cell types, including astrocytes and human glioma cells. nih.govjneurosci.org Studies have shown that this compound specifically accumulates in cells known to express PEPT2, and this uptake can be competitively inhibited by other known PEPT2 substrates. jneurosci.orgasm.org This isoform selectivity is not absolute across all species and conditions, with some studies noting species-specific transport characteristics, which in itself provides a basis for comparative functional studies. researchgate.net
| Vesicle Preparation (Predominant Isoform) | Affinity Constant (Kₘ) [μM] | Maximum Transport Velocity (Vₘₐₓ) [ΔF/min/mg] |
|---|---|---|
| BBMV-OC (PEPT1) | 783.7 ± 115.7 | 2191.2 ± 133.9 |
| BMMV-OM (PEPT2) | 93.6 ± 21.9 | 935.8 ± 50.2 |
Benchmarking of Novel Fluorescent Peptides against this compound
The established utility of this compound as a fluorescent transporter substrate makes it an ideal benchmark for the development and evaluation of novel probes. researchgate.netscispace.com The goal of creating new fluorescent peptides is often to improve upon existing tools by offering different spectral properties, higher quantum yields, or altered substrate specificity. The performance of these new compounds is frequently measured relative to the transport and binding characteristics of this compound.
In one such study, a series of new fluorescent probes were synthesized by conjugating the same β-Ala-Lys dipeptide moiety to various commonly used fluorophores, including TAMRA, PBA, NBD, OG, and CF. researchgate.netresearchgate.netscispace.com These novel analogues were then tested for their ability to be transported by YdgR, a prototypical bacterial peptide transporter from E. coli that is considered a homolog of human PEPT1. researchgate.netscispace.com
The results of this benchmarking study were striking. None of the newly synthesized dipeptide-fluorophore conjugates were transported by YdgR. researchgate.netscispace.com Furthermore, even minor structural modifications to the original this compound molecule were not tolerated by the transporter. researchgate.net This research underscored the highly specific and intricate recognition mechanisms that govern substrate binding and translocation by this particular transporter. By demonstrating the failure of other fluorophore conjugates, the study reinforced the superior and highly specific nature of the AMCA-conjugated peptide as a transportable substrate for YdgR, establishing it as a stringent benchmark for future probe design. researchgate.net
| Fluorophore Conjugated to β-Ala-Lys | Transport Outcome | Inference |
|---|---|---|
| AMCA (Reference Probe) | Transported | Effective substrate for YdgR. |
| TAMRA | Not Transported | Structure not tolerated by the YdgR binding pocket. |
| PBA | Not Transported | Structure not tolerated by the YdgR binding pocket. |
| NBD | Not Transported | Structure not tolerated by the YdgR binding pocket. |
| OG | Not Transported | Structure not tolerated by the YdgR binding pocket. |
| CF | Not Transported | Structure not tolerated by the YdgR binding pocket. |
Standardization of Transport Assays Utilizing this compound as a Reference Probe
The reliability and reproducibility of scientific findings depend on the standardization of experimental assays. This compound serves as a crucial reference probe for standardizing peptide transport assays across different experimental systems and laboratories. researchgate.netacs.org Its use allows for the direct, quantifiable measurement of transport activity via fluorescence, providing a consistent method for validating transporter function before proceeding with more complex experiments. biorxiv.orgjci.org
Protocols for transport assays frequently specify the use of this compound as the model substrate. For example, standardized assays using renal brush border membrane vesicles involve incubating the vesicles with the fluorescent peptide in a specific buffer composition (e.g., 100 mM KH₂PO₄, 100 mM mannitol, 10 mM MES-TRIS) at an acidic pH (e.g., pH 6.6) to facilitate the proton-dependent transport mechanism. researchgate.netplymouth.ac.uk The accumulation of fluorescence inside the vesicles is then measured over time to quantify transport activity. researchgate.net
This standardized approach has been applied across a diverse range of biological models. In cell biology, it has been used to confirm PEPT2 activity in human glioma cell lines and primary astrocyte cultures, effectively serving as a functional marker for these cells. nih.govjneurosci.org In the field of regenerative medicine, it has been employed in an ex vivo assay to demonstrate active peptide absorption in functional human gut organoids derived from pluripotent stem cells, confirming that the organoids recapitulate the transport functions of the mature intestine. jci.org Its use in competition assays, where the uptake of the fluorescent probe is measured in the presence of other non-fluorescent compounds, is a standard method for identifying and characterizing new substrates or inhibitors of peptide transporters. nih.govacs.org The consistent use of this compound as a reference probe provides a reliable baseline for comparing transport function under various physiological conditions or in different disease models. plymouth.ac.uk
| Experimental System | Purpose of Using the Reference Probe | Key Finding |
|---|---|---|
| Rat Renal Membrane Vesicles | To quantify and compare PEPT1 and PEPT2 activity. researchgate.netplymouth.ac.uk | Demonstrated differential kinetics (Kₘ, Vₘₐₓ) for PEPT1 and PEPT2. researchgate.net |
| Human Glioma Cell Line (U373-MG) | To confirm the presence and activity of the PepT2 transporter. nih.gov | U373-MG cells express functional PepT2 that transports the probe. nih.gov |
| Primary Rat Astrocytes | To selectively label astrocytes based on PepT2-mediated uptake. jneurosci.org | The probe specifically accumulates in astrocytes, acting as a functional marker. jneurosci.org |
| Human Gut Organoids | To evaluate active peptide absorption in a developmental model. jci.org | Organoids exhibit functional peptide transport that can be inhibited. jci.org |
| E. coli Expressing DtpA | To conduct competition assays to screen for new substrates/drugs. acs.org | Inhibition of probe uptake is used to determine the binding of other ligands. acs.org |
Future Research Trajectories and Emerging Applications of Beta Ala Lys N Epsilon Amca
Advancements in High-Throughput Screening for Transporter Modulators
The development of robust and efficient high-throughput screening (HTS) assays is a critical bottleneck in the study of solute carrier (SLC) transporters, a large family of membrane proteins that includes oligopeptide transporters. axxam.comnih.gov Beta-Ala-Lys-N(epsilon)-AMCA is well-suited to address this challenge. Its inherent fluorescence provides a direct and sensitive readout of transport activity, eliminating the need for radioactive labels. nih.gov
Future advancements will likely focus on optimizing HTS protocols using this and similar fluorescent probes. This includes the use of multi-well plates and automated liquid handling systems to screen large compound libraries for modulators of peptide transporters like PEPT1 and PEPT2. 20visioneers15.comresearchgate.net The goal is to rapidly identify novel substrates, inhibitors, and potentiators of these transporters, which are increasingly recognized as important therapeutic targets for a range of diseases. axxam.comionbiosciences.com The development of fluorescence polarization-based HTS assays also presents a promising avenue for the quantitative evaluation of transporter inhibitors. nih.gov
| Technology | Application in Transporter Screening | Potential Advantage with this compound |
| Fluorescence Intensity (FLINT) | Measuring the uptake of fluorescent substrates. | Direct, real-time measurement of transport rates. 20visioneers15.com |
| Fluorescence Polarization (FP) | Assessing binding of fluorescent ligands to transporters. | Enables screening for compounds that compete with the probe for binding. nih.gov |
| High-Content Imaging | Visualizing subcellular localization of the probe and transporter. | Provides spatial and temporal information on transporter activity. |
Exploration of Novel Biological Targets Beyond Oligopeptide Transporters
While this compound is a known substrate for peptide transporters, particularly PepT2, its interactions with other biological molecules remain largely unexplored. nih.govguidetopharmacology.org Future research should investigate potential off-target effects and identify new binding partners. This could reveal previously unknown roles for this dipeptide conjugate and the transporters it interacts with.
For instance, studies have utilized this compound to label specific cell types, such as astrocytes, for further investigation of other cellular components like vesicular glutamate (B1630785) transporters (VGLUTs). jneurosci.org This suggests its utility as a marker for cell populations expressing certain transporters. Further research could explore its potential interactions with other membrane proteins or intracellular components, potentially uncovering new signaling pathways or metabolic processes influenced by dipeptide transport.
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological impact of this compound and the transporters it interacts with, its use must be integrated with advanced omics technologies. This includes proteomics, metabolomics, and transcriptomics.
By treating cells or organisms with this compound and subsequently analyzing changes in the proteome, metabolome, and transcriptome, researchers can identify downstream effects of its transport. For example, this approach could elucidate how the uptake of this dipeptide influences cellular metabolism, gene expression, and protein signaling cascades. mdpi.com Combining these powerful analytical techniques will provide a systems-level view of peptide biology and its role in health and disease.
Development of Enhanced Fluorescent Probes Based on the Beta-Ala-Lys Moiety
The beta-Ala-Lys dipeptide serves as an excellent scaffold for the development of new and improved fluorescent probes. nih.goveinsteinmed.edu While the AMCA fluorophore is effective, future research will focus on creating derivatives with enhanced photophysical properties, such as:
Longer emission wavelengths: To minimize background fluorescence from biological samples and enable deeper tissue imaging. nih.gov
Higher quantum yields: To increase the brightness and sensitivity of the probe.
Improved photostability: To allow for longer-term imaging studies without significant signal loss. iris-biotech.de
Furthermore, the dipeptide moiety itself can be modified to alter its affinity and selectivity for different transporter isoforms or even to target entirely new classes of proteins. rsc.orgresearchgate.net The development of combinatorial libraries of such probes could accelerate the discovery of novel imaging agents and research tools. nih.gov
| Fluorophore Type | Potential Advantage for Beta-Ala-Lys Probes |
| BODIPY Dyes | High photostability and quantum yields, tunable emission spectra. nih.gov |
| Cyanine Dyes | Bright fluorescence in the red and near-infrared regions, suitable for in vivo imaging. uq.edu.au |
| Aggregation-Induced Emission (AIE) Luminogens | Low background fluorescence in solution, with strong emission upon binding or aggregation, offering high signal-to-noise ratios. acs.orgacs.org |
Contribution to Fundamental Understanding of Peptide Biology in Diverse Organisms
The study of peptide transport is not limited to mammals. Oligopeptide transporters are conserved across a wide range of organisms, from bacteria to fungi to plants. researchgate.netresearchgate.net this compound can serve as a universal tool to investigate the function and regulation of these transporters in diverse biological systems.
For example, it can be used to study nutrient uptake in microorganisms, the role of peptide transport in symbiotic relationships, and the mechanisms of peptide signaling in invertebrates. researchgate.net Such comparative studies will provide valuable insights into the evolution of peptide transport systems and their fundamental importance in biology. Research has already demonstrated its use in studying peptide transport in bovine mammary epithelial cells and human gut organoids, highlighting its versatility. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
